

In-Depth Technical Guide to the SMPH Crosslinker

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Compound of Interest

Compound Name:	<i>N</i> -Succinimidyl 6-(3-Maleimidopropionamido)Hexanoate
CAS No.:	367927-39-7
Cat. No.:	B1681838

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For researchers, scientists, and drug development professionals, understanding the intricate details of crosslinking agents is paramount for the successful design and execution of bioconjugation strategies. This guide provides a comprehensive overview of Succinimidyl-6-((beta-maleimidopropionamido)hexanoate) (SMPH), a widely utilized heterobifunctional crosslinker. We will delve into its core properties, provide detailed experimental protocols, and visualize key processes to empower your research and development endeavors.

Core Properties of SMPH

SMPH is a non-cleavable crosslinker that covalently connects molecules containing primary amines and sulfhydryl groups. Its heterobifunctional nature, comprising an N-hydroxysuccinimide (NHS) ester and a maleimide group, allows for controlled, sequential or simultaneous conjugation reactions.

Structural and Physicochemical Data

A critical parameter for any crosslinker is its spacer arm length, which dictates the distance between the conjugated molecules. There are varying reports on the precise spacer arm length of SMPH, which can be attributed to different calculation methods and the conformational flexibility of the molecule. The most commonly cited values are approximately 9.5 Å, 14.2 Å, and 14.3 Å. This variation underscores the importance of considering the extended and collapsed conformations of the spacer arm when designing experiments where precise distance constraints are crucial.

Property	Value	Citations
Molecular Weight	379.37 g/mol	[1]
Spacer Arm Length	~9.5 Å, 14.2 Å, 14.3 Å	[1][2][3][4]
CAS Number	367927-39-7	[1]
Chemical Formula	C17H21N3O7	[1]
Solubility	Water-insoluble; dissolve in an organic solvent such as DMSO or DMF	[5]
Reactive Groups	N-hydroxysuccinimide (NHS) ester, Maleimide	[5]
Target Functional Groups	Primary amines (-NH ₂), Sulfhydryls (-SH)	[5]

Reaction Mechanism and Stability

The conjugation process with SMPH involves two primary reactions:

- **NHS Ester Reaction:** The NHS ester reacts with primary amines (e.g., the N-terminus of a protein or the side chain of a lysine residue) at a pH range of 7-9 to form a stable amide bond.[5]
- **Maleimide Reaction:** The maleimide group reacts specifically with sulfhydryl groups (e.g., from cysteine residues) at a pH range of 6.5-7.5 to form a stable thioether bond.[5]

It is important to note that the NHS ester is susceptible to hydrolysis in aqueous solutions, with the rate of hydrolysis increasing with pH.[5] The maleimide group is more stable but can also undergo slow hydrolysis at pH values above 7.5.[5] Therefore, conjugation reactions are typically performed at a pH of 7.2-7.5.[5]

The resulting thioether bond from the maleimide-thiol reaction can undergo a retro-Michael reaction, particularly in the presence of other thiols, which can lead to deconjugation.[6] The rate of this reaction is influenced by factors such as pH and the specific chemical environment of the linkage.[3][7]

Experimental Protocols

The following provides a detailed two-step protocol for protein-protein conjugation using SMPH. This method is particularly useful for preventing the formation of unwanted polymers of the amine-containing protein.

Materials

- SMPH Crosslinker
- Amine-containing protein (Protein-NH₂)
- Sulfhydryl-containing protein (Protein-SH)
- Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
- Organic Solvent: Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
- Desalting columns
- Quenching reagent (e.g., Tris, glycine, or cysteine)

Procedure

Step 1: Activation of Amine-Containing Protein

- Dissolve Protein-NH₂: Prepare a solution of the amine-containing protein in the conjugation buffer. The concentration will depend on the specific protein and application.

- **Prepare SMPH Solution:** Immediately before use, dissolve SMPH in DMSO or DMF to create a stock solution. Do not prepare and store stock solutions as SMPH is moisture-sensitive and will hydrolyze.[5]
- **Reaction:** Add a 10- to 50-fold molar excess of the SMPH solution to the protein solution.[5] The optimal molar ratio should be determined empirically for each application.
- **Incubation:** Incubate the reaction mixture for 30-60 minutes at room temperature or for 2-4 hours at 4°C.
- **Removal of Excess Crosslinker:** Remove non-reacted SMPH using a desalting column equilibrated with the conjugation buffer. This step is crucial to prevent the sulfhydryl-containing protein from reacting with free SMPH.

Step 2: Conjugation to Sulfhydryl-Containing Protein

- **Add Protein-SH:** Add the sulfhydryl-containing protein to the solution of the maleimide-activated Protein-NH₂.
- **Reaction:** Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C.
- **Quenching (Optional):** To stop the reaction, a quenching reagent such as cysteine or 2-mercaptoethanol can be added to react with any remaining maleimide groups.
- **Purification:** Purify the final conjugate using methods such as size-exclusion chromatography or affinity chromatography to remove unconjugated proteins and other byproducts.

Quantitative Analysis of Conjugation

The efficiency of the conjugation reaction can be assessed using various techniques, including:

- **SDS-PAGE:** Analysis of the reaction mixture by SDS-PAGE under reducing and non-reducing conditions can visualize the formation of the conjugate, which will have a higher molecular weight than the individual proteins.
- **Mass Spectrometry:** Mass spectrometry can be used to determine the precise mass of the conjugate and to identify the specific residues involved in the crosslink.

- UV-Vis Spectroscopy: Changes in the UV-Vis spectrum can be used to monitor the reaction, for example, by observing the disappearance of the maleimide absorbance peak.

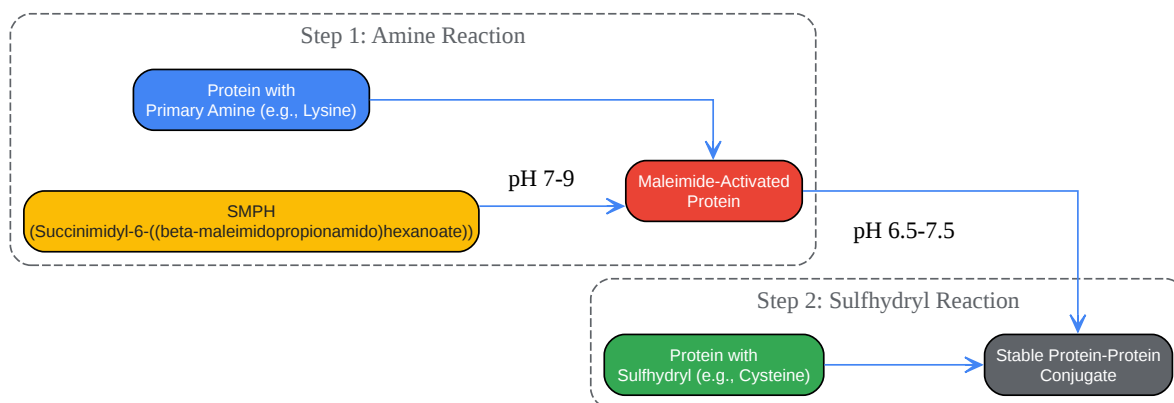
Applications in Research and Drug Development

The unique properties of SMPH make it a valuable tool in various applications:

- Antibody-Drug Conjugates (ADCs): SMPH is used to link cytotoxic drugs to monoclonal antibodies, creating targeted cancer therapies. The stable linkage ensures that the drug remains attached to the antibody until it reaches the target cancer cell.
- Protein-Protein Interaction Studies: By crosslinking interacting proteins, SMPH can be used to "capture" transient interactions for subsequent analysis by techniques such as mass spectrometry. The defined spacer arm length provides distance constraints that can be used to model the three-dimensional structure of protein complexes.[3]
- Immunoassays: SMPH is used to conjugate enzymes or fluorescent labels to antibodies for use in various immunoassay formats.

Visualizing Workflows and Pathways

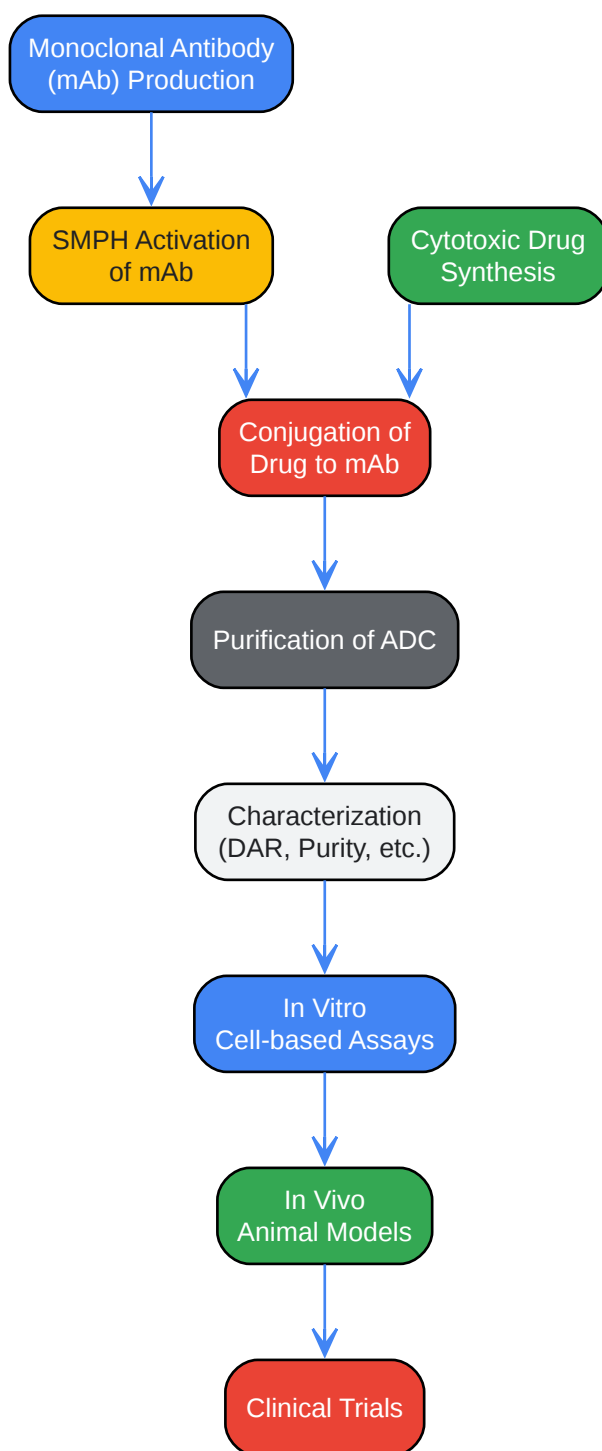
Chemical Reaction of SMPH



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Caption: Two-step reaction mechanism of the SMPH crosslinker.

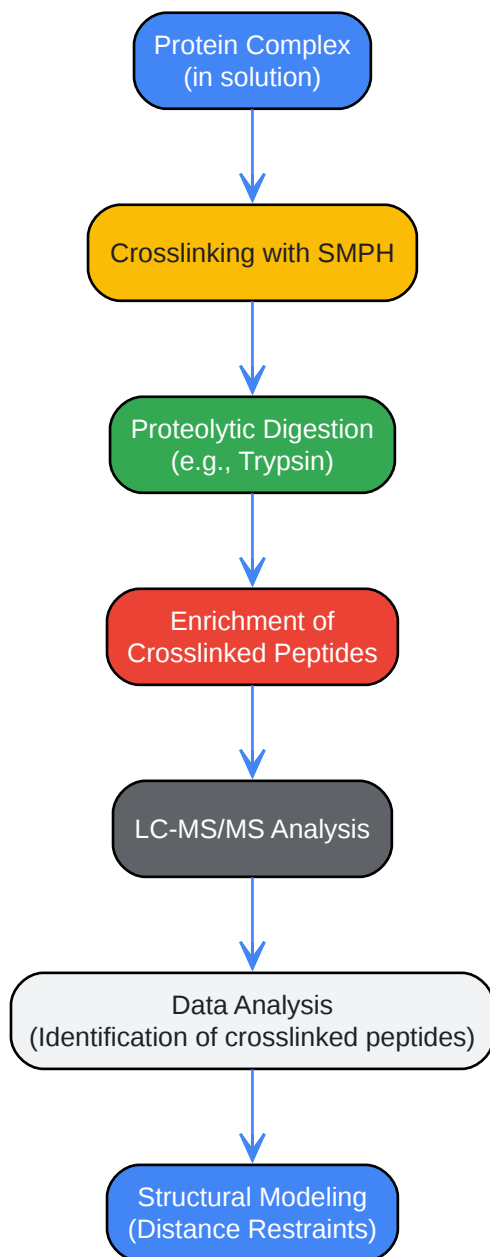
Workflow for Antibody-Drug Conjugate (ADC) Development



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Caption: A generalized workflow for the development of an Antibody-Drug Conjugate (ADC) using a crosslinker like SMPH.

Crosslinking Mass Spectrometry (XL-MS) Workflow for Protein Interaction Analysis



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Caption: A typical workflow for studying protein-protein interactions using crosslinking mass spectrometry (XL-MS) with SMPH.

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